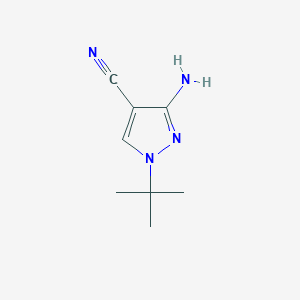

3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-1-tert-butylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-8(2,3)12-5-6(4-9)7(10)11-12/h5H,1-3H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFQATVGGFKFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility profile of 3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile in organic solvents

This guide provides a comprehensive technical analysis of the solubility profile, physicochemical properties, and experimental characterization protocols for 3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile .

Designed for process chemists and formulation scientists, this document moves beyond static data to provide a dynamic framework for solubility profiling, grounded in structural analysis and validated experimental methodologies.[1]

Executive Summary & Molecule Characterization

3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile is a critical heterocyclic intermediate, often utilized as a scaffold in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, BTK inhibitors) and agrochemicals. Its structure features a unique amphiphilic balance: the lipophilic tert-butyl group at the N1 position contrasts with the polar, hydrogen-bonding amino (-NH₂) and carbonitrile (-CN) motifs at C3 and C4.

Understanding its solubility landscape is essential for:

-

Process Optimization: Selecting high-yield reaction solvents.

-

Purification: Designing effective recrystallization systems (solvent/antisolvent).

-

Formulation: Developing pre-clinical delivery vehicles.

Physicochemical Basis of Solubility

| Property | Characteristic | Solubility Implication |

| Lipophilicity | tert-Butyl Group | Enhances solubility in chlorinated (DCM) and non-polar solvents compared to N-unsubstituted analogs. |

| H-Bond Donor | Primary Amine (-NH₂) | Facilitates dissolution in protic solvents (MeOH, EtOH) via H-bonding. |

| H-Bond Acceptor | Nitrile (-CN), Pyrazole N2 | High affinity for aprotic polar solvents (DMSO, DMF). |

| Crystal Lattice | Strong intermolecular forces typically result in a high melting point (>100°C), requiring thermal energy for dissolution in marginal solvents. |

Predicted Solubility Profile

Based on Structure-Property Relationships (SPR) and data from structurally homologous 1-alkyl-3-aminopyrazole-4-carbonitriles, the following solubility landscape is established.

Solubility Classification by Solvent Class

Values are representative estimates for the scaffold class at 25°C.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Dipolar Aprotic | DMSO, DMF, DMAc, NMP | Very High (>150 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice; primary choice for stock solutions. |

| Polar Protic | Methanol, Ethanol, IPA | Moderate to High (20–80 mg/mL) | Good H-bonding capability. Solubility is highly temperature-dependent, making these ideal for recrystallization . |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | The tert-butyl group significantly improves compatibility with lipophilic organic halides. |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate (10–40 mg/mL) | Useful for extraction workups; THF is preferred for reactions due to higher solubilizing power than esters. |

| Non-Polar | Hexane, Heptane, Toluene | Low/Insoluble (<1 mg/mL) | High lattice energy overcomes weak Van der Waals interactions. Useful as antisolvents . |

| Aqueous | Water, PBS (pH 7.4) | Very Low (<0.1 mg/mL) | Hydrophobic tert-butyl group dominates; requires pH adjustment (acidification) to protonate the amine for solubility. |

Experimental Protocol: Quantitative Solubility Determination

To generate precise thermodynamic solubility data for regulatory filing or process scale-up, the following Equilibrium Shake-Flask Protocol is the industry standard.

Workflow Visualization

The following diagram outlines the decision logic and workflow for accurate solubility measurement.

Caption: Standardized Equilibrium Shake-Flask workflow for thermodynamic solubility determination.

Detailed Methodology

-

Preparation: Weigh excess 3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile (approx. 50-100 mg) into standard 4 mL borosilicate glass vials.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., MeOH, DCM, Toluene).

-

Equilibration: Seal vials and place in a thermostatic shaker (e.g., Eppendorf ThermoMixer) at 25°C ± 0.1°C. Agitate at 750 RPM for 24 hours.

-

Note: For recrystallization studies, perform a second set at elevated temperature (e.g., 60°C).

-

-

Verification: Visually inspect to ensure solid remains. If the solution is clear, add more solid until saturation is maintained.

-

Sampling: Centrifuge at 10,000 RPM for 5 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

-

Quantification:

-

Gravimetric (High Solubility): Evaporate a known volume of supernatant in a tared vessel and weigh the residue.

-

HPLC-UV (Low/Trace Solubility): Dilute the supernatant with Mobile Phase (Acetonitrile/Water) and analyze via HPLC (C18 column, detection @ 254 nm).

-

Process Application: Recrystallization Strategy

The solubility differential between hot and cold protic solvents makes Ethanol the preferred solvent for purification.

Recrystallization Protocol (Ethanol/Water System)

-

Dissolution: Suspend the crude solid in Ethanol (10 mL/g). Heat to reflux (approx. 78°C) until full dissolution.

-

Clarification: If particulates remain, perform hot filtration.

-

Nucleation: Allow the solution to cool slowly to room temperature.

-

Antisolvent (Optional): If yield is low, add Water dropwise to the stirring solution until persistent turbidity is observed, then cool to 0-5°C.

-

Isolation: Filter the crystals and wash with cold Ethanol/Water (1:1).

Solvent Selection Logic

The following diagram illustrates the logic for selecting the optimal recrystallization system based on the solubility profile.

Caption: Logic flow for selecting recrystallization solvents based on thermal solubility differentials.

References

-

Synthesis and Characterization of Aminopyrazoles

- Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles.

- Source: PMC / N

-

URL:[Link]

-

General Solubility Protocols

- Title: Tips & Tricks: Recrystalliz

- Source: University of Rochester, Department of Chemistry.

-

URL:[Link]

-

Analogous Synthesis (Tert-butyl hydrazine reactivity)

Sources

3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile CAS number and molecular weight

This is an in-depth technical guide on 3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile , a critical heterocyclic building block in medicinal chemistry.

Advanced Scaffolds for Kinase Inhibitor Discovery

Executive Summary

3-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile (CAS: 1375161-32-2 ) is a specialized heterocyclic intermediate used primarily in the synthesis of Janus Kinase (JAK) inhibitors, Cyclin-Dependent Kinase (CDK) modulators, and fused pyrazolo[1,5-a]pyrimidine scaffolds. Unlike its more common regioisomer (5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile, a fipronil-like intermediate), this 3-amino isomer offers a unique vector for structure-activity relationship (SAR) exploration, particularly in optimizing ATP-binding pocket interactions in kinase drug discovery.

This guide details the physicochemical identity, regioselective synthesis challenges, and application of this compound in high-value pharmaceutical workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Technical Specification |

| Chemical Name | 3-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile |

| CAS Number | 1375161-32-2 |

| Molecular Formula | C₈H₁₂N₄ |

| Molecular Weight | 164.21 g/mol |

| Core Scaffold | 1H-Pyrazole |

| Substituents | N1: tert-Butyl C3: Amino (-NH₂) C4: Carbonitrile (-CN) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| pKa (Calc) | ~3.5 (Pyrazoles are weak bases; amino group protonation) |

| Key Regioisomer | Distinct from 5-amino -1-tert-butyl-1H-pyrazole-4-carbonitrile (CAS 934743-41-6) |

Structural Significance

The tert-butyl group at N1 provides significant steric bulk, influencing the metabolic stability and lipophilicity of the final drug molecule. The C3-amino and C4-cyano groups serve as an "ortho-like" push-pull system, facilitating cyclization reactions to form fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).

Synthetic Pathways & Regioselectivity

Synthesizing the 3-amino isomer is chemically challenging because the standard cyclization of hydrazines with ethoxymethylene malononitrile typically yields the 5-amino isomer (the thermodynamic product).

Regioselective Synthesis Strategy

To secure the 3-amino regiochemistry, two primary routes are employed:

-

Direct Cyclization (Kinetic Control): Reaction of tert-butylhydrazine with specific electrophiles like 2-chloroacrylonitrile, followed by C4-functionalization.

-

Alkylation (Separation Required): Alkylation of 3-aminopyrazole-4-carbonitrile, though this often favors the 5-amino product due to annular tautomerism.

Recommended Protocol: The "Stepwise Functionalization" Route

This route avoids the regio-ambiguity of direct cyclization with malononitriles.

Step 1: Formation of 1-tert-butyl-1H-pyrazol-3-amine [1][2]

-

Reagents: tert-Butylhydrazine hydrochloride, 2-chloroacrylonitrile, NaOAc, Ethanol.

-

Conditions: Reflux, 12 hours.[2]

-

Mechanism: The hydrazine attacks the nitrile carbon (or undergoes Michael addition depending on conditions), followed by cyclization. The steric bulk of the tert-butyl group directs the initial nucleophilic attack to favor the 3-amino core.

Step 2: C4-Iodination/Bromination

-

Reagents: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS), Acetonitrile.

-

Conditions: 0°C to RT.

-

Outcome: 3-amino-1-tert-butyl-4-iodopyrazole.

Step 3: Rosenmund-von Braun Cyanation

-

Reagents: CuCN (Copper(I) cyanide) or Zn(CN)₂ with Pd(PPh₃)₄ catalyst.

-

Conditions: DMF, 120°C (Microwave or thermal).

-

Outcome: 3-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile .

Figure 1: Synthetic workflow comparing the stepwise functionalization (solid lines) vs. direct alkylation (dashed lines).

Role in Drug Discovery

This compound is a "privileged scaffold" in medicinal chemistry, particularly for designing ATP-competitive kinase inhibitors.

Kinase Inhibition (JAK/SYK/CDK)

The aminopyrazole moiety functions as a hinge-binding motif.

-

Hinge Binding: The C3-amino group acts as a hydrogen bond donor, while the pyrazole N2 acts as a hydrogen bond acceptor, mimicking the adenine ring of ATP.

-

Selectivity: The tert-butyl group occupies the solvent-exposed region or a hydrophobic pocket (e.g., the ribose binding pocket), imparting selectivity over other kinases.

-

Target Classes:

-

JAK1/JAK3 Inhibitors: Analogs of Tofacitinib/Upadacitinib where the core is modified.

-

CDK16 (PCTAIRE) Inhibitors: Used to synthesize N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives.

-

Precursor for Fused Heterocycles

The vicinal amino and nitrile groups allow for rapid cyclization with dielectrophiles (e.g., formamide, guanidine, or 1,3-dicarbonyls) to form Pyrazolo[1,5-a]pyrimidines .

-

Reaction: Condensation with acetylacetone or malonaldehyde derivatives.

-

Product: 7-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitriles (isosteres of the sedative Zaleplon).

Figure 2: Application of the compound in generating diverse bioactive scaffolds.

Experimental Protocols

Protocol A: Quality Control (HPLC)

To distinguish the 3-amino isomer from the 5-amino impurity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm.

-

Expected Retention: The 3-amino isomer (less polar due to shielding of NH by tBu?) typically elutes differently than the 5-amino isomer. Note: 1-tert-butyl-5-aminopyrazoles often elute later than their 3-amino counterparts due to intramolecular H-bonding effects with the nitrile.

Protocol B: Storage & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable for >2 years if protected from moisture.

-

Hazards: Irritant (H315, H319, H335). Handle with standard PPE (gloves, goggles, fume hood).

References

-

BLD Pharm. (n.d.). 3-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile Product Page. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71758758, 3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile. Retrieved from

-

ChemicalBook. (2022).[3] CAS 1375161-32-2 Datasheet. Retrieved from

-

Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. (Contextual reference for pyrazole regioselectivity).

- Mulligan, C., et al. (2012). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. International Journal of Molecular Sciences. (Contextual reference for kinase inhibitor scaffolds).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Comparative Reactivity Guide: 1-tert-Butyl vs. 1-Methyl Pyrazole Amines

The following guide provides an in-depth technical comparison of 1-tert-butyl- and 1-methyl-1H-pyrazol-5-amines . This analysis synthesizes experimental data, structural mechanics, and synthetic protocols to assist in lead optimization and process chemistry.

Executive Summary

In medicinal chemistry, the choice between a 1-tert-butyl and a 1-methyl substituent on the pyrazole ring is a critical decision that dictates not only the metabolic stability of the final drug candidate but also the synthetic feasibility of the route.

-

1-Methyl Pyrazole Amines: Exhibit high nucleophilicity at the exocyclic amine and robust stability of the N–C bond. They are sterically accessible but prone to oxidative N-demethylation by cytochrome P450 enzymes.

-

1-tert-Butyl Pyrazole Amines: Offer superior metabolic stability against dealkylation. However, they introduce significant steric strain proximal to the C5-amine, drastically reducing nucleophilicity. Uniquely, the N1-tert-butyl group exhibits acid-lability in 5-aminopyrazoles, allowing it to function as a removable protecting group—a feature absent in the methyl analog.

Structural & Electronic Analysis

The reactivity difference is governed primarily by the steric pressure exerted by the N1-substituent on the adjacent C5-amine.

Steric Clash and Planarity

The tert-butyl group is a bulky, spherical domain. When located at position N1, it forces the adjacent C5-amino group out of planarity with the aromatic ring to relieve steric strain (A(1,5) strain).

-

1-Methyl: Minimal steric interference. The C5-NH₂ lone pair can conjugate effectively with the pyrazole

-system, making the C4 position highly electron-rich (activated for EAS). -

1-tert-Butyl: Significant steric clash. The C5-NH₂ is twisted, reducing orbital overlap. This makes the amine more basic (lone pair is less delocalized) but less nucleophilic (steric blocking of the approach vector).

Electronic Inductive Effects

-

Methyl (+I): Weak electron donor.

-

tert-Butyl (+I): Stronger electron donor.

-

Net Effect: While tert-butyl is electronically activating, the steric inhibition of resonance often dominates, altering the regioselectivity of electrophilic attacks.

Visualization of Steric Pathways

The following diagram illustrates the steric shielding and synthetic pathways.

Figure 1: Comparative synthetic flow and reactivity divergence. Note the unique acid-lability of the tert-butyl variant.[1]

Synthetic Accessibility & Regioselectivity

The synthesis of both species typically involves the condensation of a hydrazine with a

Regioselectivity of Cyclization

When reacting a substituted hydrazine (

-

Methylhydrazine: Often yields a mixture of 1-methyl-5-amino and 1-methyl-3-amino isomers, requiring chromatographic separation.

-

tert-Butylhydrazine: The bulkiness of the tert-butyl group drives higher regioselectivity. It preferentially attacks the least hindered electrophilic center first. However, in the reaction with 3-aminocrotononitrile, the 1-tert-butyl-5-amino isomer is the major product, despite the steric crowding.

Key Synthetic Protocol: 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine

Source: Adapted from Organic Syntheses (Snippet 1.1)

Objective: Synthesis of the sterically hindered 1-tert-butyl amine.

-

Reagents: tert-Butylhydrazine hydrochloride (1.0 equiv), 3-aminocrotononitrile (1.0 equiv), NaOH (1.0 equiv).

-

Conditions: Reflux in ethanol or heating in aqueous base at 90°C.

-

Procedure:

-

Dissolve tert-butylhydrazine HCl in 2M NaOH.

-

Heat to 90°C for 22 hours.

-

Purification: The reaction mixture is cooled. Unlike the methyl analog which often requires extraction, the tert-butyl derivative often crystallizes directly or can be induced to crystallize by cooling, due to its higher lipophilicity.

-

-

Yield: Typically 60–85%.

Reactivity Profile Comparison

Nucleophilic Acylation (Amide Coupling)

This is the most common reaction in drug discovery (e.g., forming pyrazole-urea kinase inhibitors).

| Feature | 1-Methyl-5-aminopyrazole | 1-tert-Butyl-5-aminopyrazole |

| Reaction Rate | Fast. The amine is exposed. | Slow. The t-Bu group blocks the trajectory of incoming electrophiles. |

| Conditions | Standard coupling (HATU/DIEA or Acid Chloride/Pyridine) at RT. | Often requires forcing conditions (Heating, excess reagent, or stronger bases like NaH). |

| Side Reactions | Bis-acylation can occur if uncontrolled. | Mono-acylation is self-limiting due to sterics. |

| Experimental Data | Reacts with Tosyl Chloride in MeCN/TEA at RT (Yield >85%). | Reactivity with bulky electrophiles (e.g., hindered acid chlorides) drops significantly. |

Electrophilic Aromatic Substitution (EAS) at C4

-

1-Methyl: The C4 position is highly activated. Halogenation (NBS) or nitration proceeds rapidly.

-

1-tert-Butyl: The C4 position remains reactive, but the bulky N1 group can distort the ring, potentially altering the rate. The primary difference is that the t-butyl group prevents "ortho" attack relative to the hydrazine nitrogen (which is N1), effectively directing incoming groups to C4 purely by default.

N-Dealkylation (Lability)

-

1-Methyl: The N–Me bond is chemically inert to acid/base hydrolysis. It can only be removed via oxidative metabolism (CYP450) or harsh chemical oxidation.

-

1-tert-Butyl: Unique Feature. The N–tBu bond in 5-aminopyrazoles is acid-labile.[1] Treatment with strong acid (e.g., TFA or HCl at reflux) can cleave the tert-butyl group, yielding the N-unsubstituted pyrazole. This allows the tert-butyl group to serve as a protecting group for the pyrazole nitrogen during synthesis.[1]

Detailed Experimental Protocols

Protocol A: Sulfonamidation of 1-Methyl-5-aminopyrazole

Validating Nucleophilicity (High)

-

Setup: Charge a flask with 1-methyl-1H-pyrazol-5-amine (1.0 mmol) and acetonitrile (2.0 mL).

-

Addition: Add triethylamine (1.2 mmol) followed by 4-methylbenzenesulfonyl chloride (1.0 mmol).

-

Reaction: Stir at room temperature for 12 hours.

-

Workup: Evaporate solvent. Add water (5 mL). Extract with Ethyl Acetate.

-

Result: The product forms readily. Yield >80%.

-

Note: If this were the tert-butyl analog, heating (50-60°C) might be required to achieve full conversion in the same timeframe.

-

Protocol B: Acidic Deprotection of 1-tert-Butyl Group

Validating Lability

-

Substrate: 1-tert-butyl-3-methyl-1H-pyrazol-5-amine.

-

Reagent: Trifluoroacetic acid (TFA) or concentrated HCl.

-

Conditions: Heat to reflux (approx. 70–90°C) for 3–6 hours.

-

Mechanism: Protonation of the pyrazole nitrogen increases the leaving group ability of the heterocycle, allowing elimination of isobutylene.

-

Outcome: Quantitative conversion to 3-methyl-1H-pyrazol-5-amine (N-unsubstituted).

Comparison Data Table

| Property | 1-Methyl-1H-pyrazol-5-amine | 1-tert-Butyl-1H-pyrazol-5-amine |

| Molecular Weight | 97.12 g/mol | 139.20 g/mol |

| Steric Hindrance (A-Value) | Low (1.70 kcal/mol) | High (>4.9 kcal/mol) |

| pKa (Conjugate Acid) | ~4.7 (Amine is moderately basic) | Slightly lower (Steric inhibition of solvation) |

| Metabolic Stability | Low (Susceptible to N-demethylation) | High (Resistant to oxidative dealkylation) |

| Synthetic Utility | Permanent scaffold substituent | Can act as a removable Protecting Group |

| Lipophilicity (LogP) | Low (Water soluble) | Moderate (Improved membrane permeability) |

References

-

Organic Syntheses. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine". Org.[3][4][5] Synth.2013 , 90, 301-315. [Link]

-

Beilstein Journal of Organic Chemistry. "Approaches towards the synthesis of 5-aminopyrazoles". Beilstein J. Org. Chem.2011 , 7, 179–197. [Link]

-

MDPI Molbank. "Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine". Molbank2021 , 2021(3), M1250. [Link]

-

National Institutes of Health (PubChem). "1-tert-Butyl-3-methyl-1H-pyrazol-5-amine Compound Summary". [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CAS 1118-61-2: 3-Amino-2-butenenitrile | CymitQuimica [cymitquimica.com]

- 3. tert-Butyl nitrite (TBN) [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CA2054821C - Process for the production of 3-aminocrotononitrile - Google Patents [patents.google.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.